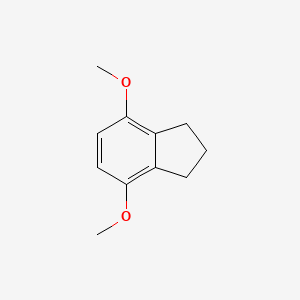

4,7-Dimethoxyindane

Vue d'ensemble

Description

4,7-Dimethoxyindane is an organic compound with the molecular formula C11H12O2 It is a derivative of indane, featuring methoxy groups at the 4 and 7 positions of the indane ring

Mécanisme D'action

Target of Action

4,7-Dimethoxyindane, also known as RDS-127, primarily targets dopamine receptors , specifically the D2-like receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system .

Mode of Action

RDS-127 acts as an agonist at the D2-like receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. In addition to its dopaminergic effects, RDS-127 also exhibits some serotonin and adrenergic agonist effects , as well as some anticholinergic action .

Biochemical Pathways

Upon activation of the D2-like receptors, RDS-127 influences several biochemical pathways. It inhibits the accumulation of dopa in the caudate nucleus and olfactory tubercle, a process associated with the regulation of dopamine levels .

Pharmacokinetics

Its potent and long-lasting effects suggest good bioavailability and efficient distribution within the body .

Result of Action

The activation of D2-like receptors by RDS-127 leads to various physiological effects. It produces both anorectic (appetite-suppressing) and pro-sexual effects in animal studies . Additionally, it has been found to decrease the firing of neurons in the pars compacta of the substantia nigra, a region of the brain involved in movement and reward .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,7-Dimethoxyindane can be synthesized through several methods. One common approach involves the reaction of 4,7-dimethoxyindanone with boron tribromide in dichloromethane at low temperatures (0-10°C) for a couple of hours. The reaction mixture is then treated with water and extracted with methylene chloride. The organic layer is dried and purified by column chromatography using a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,7-Dimethoxyindane undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indane ring.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,7-dimethoxyindanone, while substitution reactions can produce various halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4,7-Dimethoxyindane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

4,7-Dimethoxyindane can be compared with other similar compounds, such as:

2,3-Dihydro-4,7-dimethoxy-1H-indene: Another indane derivative with similar structural features.

2-Di-n-propylamino-4,7-dimethoxyindane (RDS-127): Known for its dopamine receptor agonist activity and used in neurological research.

2-Di-n-propylamino-5,8-dimethoxytetralin (JMC-181): Another compound with dopamine receptor activity, but with different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

4,7-dimethoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXQSUNVYKGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292999 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-05-9 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.